N-Cyclopropyl-2-nitropyridin-3-amine
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Overview
Description
N-cyclopropyl-2-nitro-3-pyridinamine is a chemical compound with the molecular formula C8H9N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes a cyclopropyl group attached to the nitrogen atom and a nitro group at the 2-position of the pyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-nitro-3-pyridinamine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield 3-nitropyridine . The cyclopropyl group can be introduced through subsequent reactions involving cyclopropylamine.
Industrial Production Methods
Industrial production of N-cyclopropyl-2-nitro-3-pyridinamine may involve large-scale nitration processes using similar reagents and conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-nitro-3-pyridinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as zinc and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Zinc (Zn) and hydrochloric acid (HCl) are commonly used for reducing the nitro group to an amino group.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Reduction: The major product is N-cyclopropyl-2-amino-3-pyridinamine.
Substitution: Depending on the nucleophile used, various substituted pyridines can be formed.
Scientific Research Applications
N-cyclopropyl-2-nitro-3-pyridinamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-nitro-3-pyridinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropyl group can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-nitropyridin-2-amine
- 5-bromo-N-cyclopropyl-3-nitro-2-pyridinamine
- 2-amino-5-bromo-3-nitropyridine
Uniqueness
N-cyclopropyl-2-nitro-3-pyridinamine is unique due to the specific positioning of the nitro group at the 2-position and the cyclopropyl group on the nitrogen atom. This configuration imparts distinct chemical properties and reactivity compared to other nitropyridine derivatives .
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
N-cyclopropyl-2-nitropyridin-3-amine |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)8-7(2-1-5-9-8)10-6-3-4-6/h1-2,5-6,10H,3-4H2 |
InChI Key |
CVJWXVCOWWUICN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(N=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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